molecular formula C22H23N5O5S B2970345 N-(4-amino-2-((2-(benzylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868228-06-2

N-(4-amino-2-((2-(benzylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B2970345
CAS No.: 868228-06-2
M. Wt: 469.52
InChI Key: KIXBSJJIGISQOY-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidinone (DHPM) family, a class of heterocyclic molecules with diverse biological and pharmacological applications. Its structure features a pyrimidinone core substituted with:

  • A 4-amino group at position 4.
  • A thioether-linked 2-(benzylamino)-2-oxoethyl side chain at position 2.
  • A 3,4-dimethoxybenzamide moiety at position 5.

Properties

IUPAC Name

N-[4-amino-2-[2-(benzylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5S/c1-31-15-9-8-14(10-16(15)32-2)20(29)25-18-19(23)26-22(27-21(18)30)33-12-17(28)24-11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,24,28)(H,25,29)(H3,23,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXBSJJIGISQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3=CC=CC=C3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Insights :

  • The target compound’s synthesis likely involves thiol-alkylation or nucleophilic substitution to introduce the thioether side chain, diverging from classical MCRs.
  • Ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) offer greener alternatives to traditional solvents , which may align with sustainable synthesis goals for the target molecule.
Structural and Functional Comparisons
Compound Name/Structure Core Structure Key Substituents Biological Relevance
Target compound Dihydropyrimidinone Thioether, dimethoxybenzamide, benzylamide Potential kinase inhibition (inferred)
4-Phenyl-6-methyl-5-ethoxycarbonyl-DHPM () Dihydropyrimidinone Phenyl, ethoxycarbonyl Antihypertensive, calcium channel modulation
(Substituted-phenyl-1,2,4-oxadiazol-5-yl) derivatives () Pyrimidin-4-yl Benzoxazinone, oxadiazole Antimicrobial, anticancer
Triazine-pyrrolidine hybrids () Triazine Pyrrolidine, dimethylamino groups Not specified; likely enzyme inhibitors

Key Insights :

  • The thioether group in the target compound may improve metabolic stability compared to oxygen-containing analogs (e.g., ethers or esters) .
Physicochemical Properties

While experimental data for the target compound is absent, predictions based on analogs suggest:

  • LogP : ~3.5 (moderate lipophilicity due to benzyl and dimethoxy groups).
  • Solubility : Low aqueous solubility, typical of DHPM derivatives; may require formulation with cyclodextrins or surfactants.
  • Stability : Thioether linkage is less prone to hydrolysis than esters, enhancing shelf-life compared to ethoxycarbonyl-substituted DHPMs .

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